4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide
CAS No.:
Cat. No.: VC14983966
Molecular Formula: C19H20N8O
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N8O |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 4-(2-propan-2-yltetrazol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C19H20N8O/c1-13(2)27-24-18(23-25-27)14-6-8-15(9-7-14)19(28)20-11-10-17-22-21-16-5-3-4-12-26(16)17/h3-9,12-13H,10-11H2,1-2H3,(H,20,28) |
| Standard InChI Key | QQWORELLDBZDAX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure comprises three distinct regions:
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A benzamide backbone substituted at the para position with a 2-isopropyltetrazole ring.
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An ethyl spacer linking the benzamide to a triazolo[4,3-a]pyridine system.
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A 2-isopropyl group on the tetrazole ring, introducing steric bulk that may influence target binding.
The tetrazole (C₂N₄H) and triazolo[4,3-a]pyridine (C₆H₄N₃) moieties are nitrogen-rich heterocycles known for their bioisosteric equivalence to carboxylic acids and capacity for hydrogen bonding, respectively . These features enhance solubility and target affinity compared to simpler benzamide derivatives .
Physicochemical Properties
Key properties include:
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Molecular weight: 376.4 g/mol, within the optimal range for oral bioavailability.
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Polar surface area: Estimated at 124 Ų (calculated via PubChem tools ), suggesting moderate membrane permeability.
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LogP: Predicted ≈2.1 (using fragment-based methods), indicating balanced hydrophobicity.
The crystalline structure of analogous benzamides reveals intermolecular hydrogen bonds between amide N–H and carbonyl O atoms, which may stabilize the solid-state form and influence dissolution rates .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
While explicit details for this compound remain proprietary, retrosynthetic analysis suggests:
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Tetrazole ring formation: Cyclization of a nitrile precursor with sodium azide, followed by alkylation with isopropyl bromide to install the 2-isopropyl group .
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Triazolopyridine synthesis: Condensation of 2-hydrazinopyridine with a carbonyl source, followed by oxidative cyclization .
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Coupling reactions: Amide bond formation between the tetrazole-substituted benzoic acid and the triazolopyridine-ethylamine intermediate using carbodiimide activators.
A patent describing analogous triazolopyridine derivatives highlights the use of Suzuki-Miyaura cross-coupling to introduce aryl groups, suggesting potential applicability for modifying the benzamide core .
Analytical Characterization
Post-synthesis validation employs:
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Nuclear magnetic resonance (NMR): Confirmation of ethyl spacer connectivity (δ 3.5–4.0 ppm for –CH₂–N–) and aromatic proton environments .
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High-resolution mass spectrometry (HRMS): Molecular ion peak at m/z 376.4 [M+H]⁺.
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X-ray crystallography: Resolves torsional angles between the benzamide and triazolopyridine planes, critical for conformational analysis .
Challenges and Future Directions
Metabolic Stability
The compound’s esterase-labile amide bond may necessitate prodrug strategies or structural analogs with enhanced enzymatic resistance .
Clinical Translation
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